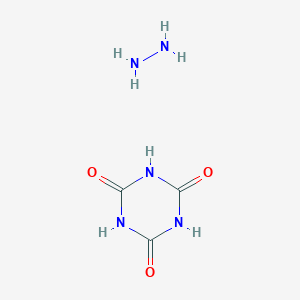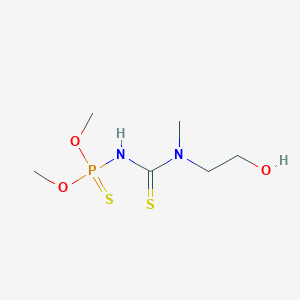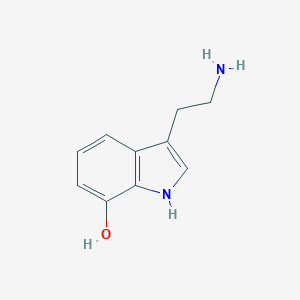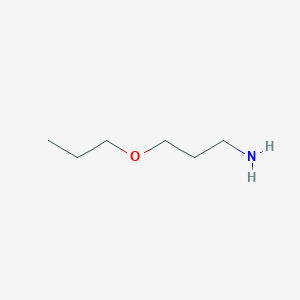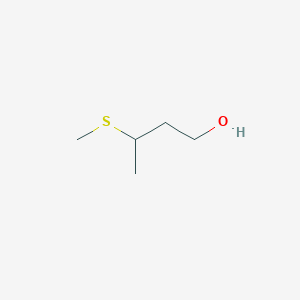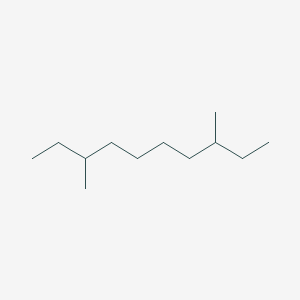
3,8-Dimethyldecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Dimethyldecane is a hydrocarbon compound that belongs to the alkane family. It has a chemical formula of C12H26 and a molecular weight of 170.34 g/mol. This compound is commonly used in scientific research due to its unique properties and applications. In
Wissenschaftliche Forschungsanwendungen
3,8-Dimethyldecane has several scientific research applications. It is commonly used as a reference compound in gas chromatography and mass spectrometry. It is also used as a standard in the analysis of petroleum products. 3,8-Dimethyldecane is used as a model compound for the study of the combustion of hydrocarbons. It is also used in the study of the properties of hydrocarbon fuels.
Wirkmechanismus
The mechanism of action of 3,8-Dimethyldecane is not well understood. However, it is believed to act as a hydrocarbon fuel in combustion reactions. It is also believed to have a similar mechanism of action to other alkane compounds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 3,8-Dimethyldecane. However, it is considered to be non-toxic and non-carcinogenic. It is also not believed to have any significant effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
3,8-Dimethyldecane has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, it has some limitations in lab experiments. It has a low boiling point and can evaporate quickly, making it difficult to handle in some experiments. It is also not very soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3,8-Dimethyldecane. One area of research is the study of its combustion properties and its potential as a fuel. Another area of research is the study of its properties as a model compound for the study of other hydrocarbons. Additionally, the synthesis of different isomers of 3,8-Dimethyldecane and their properties can be studied. The use of 3,8-Dimethyldecane in the development of new analytical techniques and instruments is also an area of future research.
Synthesemethoden
The synthesis of 3,8-Dimethyldecane involves the reaction of 1-decene with isobutylene in the presence of a catalyst. The process is carried out under high pressure and temperature conditions. The yield of the reaction is dependent on the reaction conditions, such as the type of catalyst, temperature, and pressure. The use of different catalysts and reaction conditions can result in different isomers of 3,8-Dimethyldecane.
Eigenschaften
CAS-Nummer |
17312-55-9 |
|---|---|
Produktname |
3,8-Dimethyldecane |
Molekularformel |
C12H26 |
Molekulargewicht |
170.33 g/mol |
IUPAC-Name |
3,8-dimethyldecane |
InChI |
InChI=1S/C12H26/c1-5-11(3)9-7-8-10-12(4)6-2/h11-12H,5-10H2,1-4H3 |
InChI-Schlüssel |
KMAHIPNGGSOJSM-UHFFFAOYSA-N |
SMILES |
CCC(C)CCCCC(C)CC |
Kanonische SMILES |
CCC(C)CCCCC(C)CC |
Synonyme |
DECANE,3,8-DIMETHYL- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



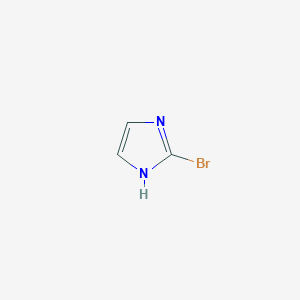
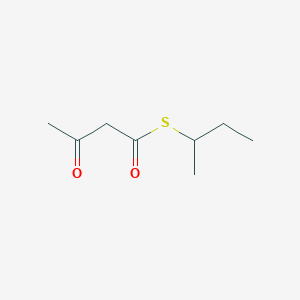
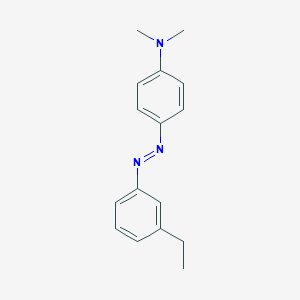
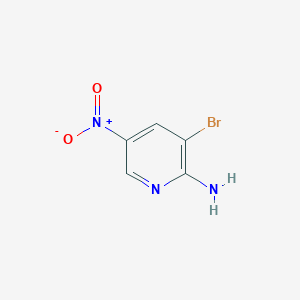
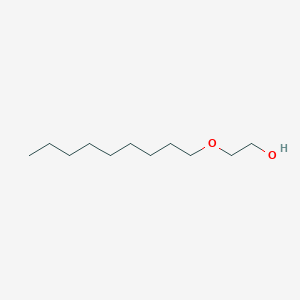
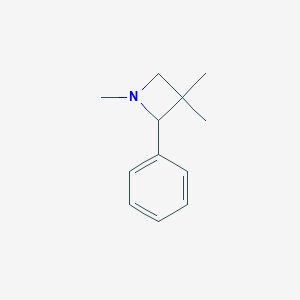
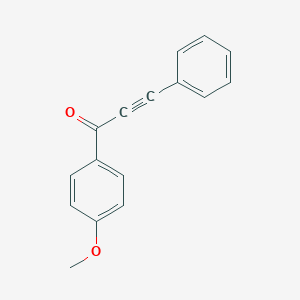
![(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol](/img/structure/B103760.png)
![(3-hydroxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl) (E)-2-methylbut-2-enoate](/img/structure/B103763.png)
